
1-(4-Fluorophenyl)-3-(3-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorophenyl group and a methylphenyl group attached to a urea moiety
Métodos De Preparación
The synthesis of 1-(4-Fluorophenyl)-3-(3-methylphenyl)urea typically involves the reaction of 4-fluoroaniline with 3-methylaniline in the presence of a suitable coupling agent. One common method is the use of carbodiimides as coupling agents, which facilitate the formation of the urea bond under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.
Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)-3-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield nitro compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3-(3-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structural features make it a candidate for designing inhibitors of specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, where its chemical stability and functional groups contribute to the desired properties of the final products.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-3-(3-methylphenyl)urea involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The fluorine and methyl groups in the compound can enhance its binding affinity and selectivity for these targets, making it a potent inhibitor.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)-3-(3-methylphenyl)urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(3-methylphenyl)urea: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical reactivity and biological activity.
1-(4-Fluorophenyl)-3-(3-ethylphenyl)urea: The presence of an ethyl group instead of a methyl group can influence the compound’s physical properties and interactions with molecular targets.
1-(4-Fluorophenyl)-3-(3-methylphenyl)thiourea: Replacing the oxygen atom in the urea moiety with a sulfur atom can alter the compound’s chemical and biological properties.
The uniqueness of this compound lies in its specific combination of fluorine and methyl groups, which can provide distinct advantages in terms of reactivity, stability, and biological activity.
Propiedades
Fórmula molecular |
C14H13FN2O |
|---|---|
Peso molecular |
244.26 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C14H13FN2O/c1-10-3-2-4-13(9-10)17-14(18)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H2,16,17,18) |
Clave InChI |
UVVZBDKDHYNTIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937836.png)
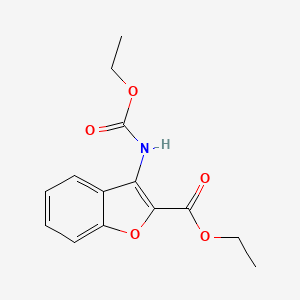
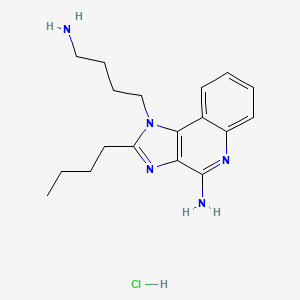

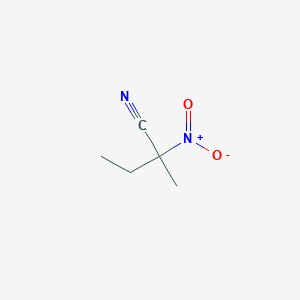
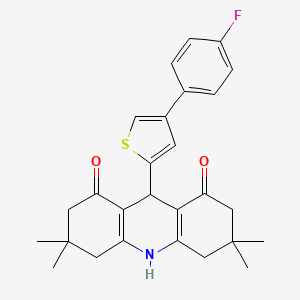
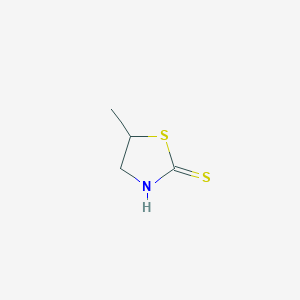

![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)
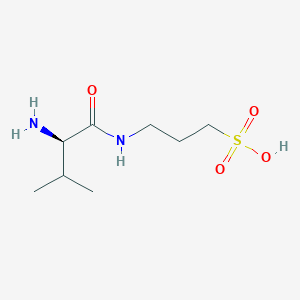

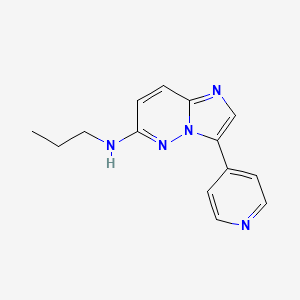
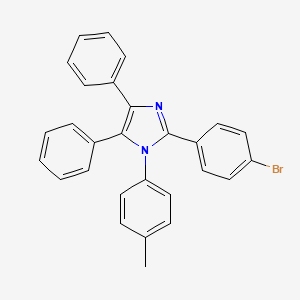
![2-Propenamide, N-[5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)-3-pyridinyl]-](/img/structure/B11937928.png)
